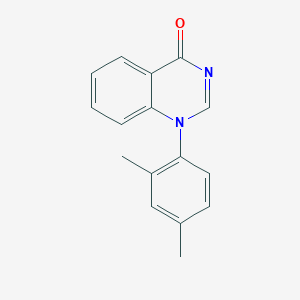

1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-11-7-8-14(12(2)9-11)18-10-17-16(19)13-5-3-4-6-15(13)18/h3-10H,1-2H3 |

InChI Key |

FZENVXTXCPUULF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=NC(=O)C3=CC=CC=C32)C |

Origin of Product |

United States |

Iii. Structure Activity Relationship Sar Studies of Quinazolinone Derivatives Including 1 2,4 Dimethylphenyl Quinazolin 4 1h One

Positional Effects of Substituents on the Quinazolinone Core on Biological Activity

The placement of substituents on the quinazolinone ring system is a critical determinant of biological activity. nih.gov Different positions on the heterocyclic and benzene (B151609) rings offer unique opportunities to modulate the compound's properties.

The 2- and 3-positions of the quinazolinone ring are frequently targeted for modification to enhance biological effects. nih.govresearchgate.net The introduction of various groups at these positions can influence the molecule's ability to interact with specific enzymes or receptors. For instance, the presence of substituted aromatic rings at position 3 and methyl, amine, or thiol groups at position 2 have been shown to be essential for antimicrobial activities. nih.gov Studies have shown that the nature of the substituent at the 2-position can significantly impact the compound's activity. For example, in a series of 2-substituted quinazolinones, a 2-methoxyphenyl substitution along with a basic side chain displayed a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.govmdpi.com

| Position | Substituent Type | Impact on Activity |

| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activity nih.gov |

| 2 | 2-Methoxyphenyl with basic side chain | Significant antiproliferative activity nih.govmdpi.com |

| 3 | Substituted aromatic ring | Essential for antimicrobial activity nih.gov |

| Position | Substituent Type | Impact on Activity |

| 6 | Halogen (e.g., Bromo) | Improved antimicrobial activity nih.gov |

| 8 | Halogen | Can enhance antimicrobial activity nih.gov |

SAR Related to N-1 Aryl Substitution in Quinazolin-4(1H)-ones

The substituent at the N-1 position of the quinazolin-4(1H)-one ring system profoundly influences the molecule's three-dimensional shape and its interactions with biological targets.

The 2,4-dimethylphenyl group in 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one introduces specific steric and electronic features that are crucial for its biological profile. The two methyl groups on the phenyl ring provide steric bulk, which can influence the molecule's preferred conformation and its ability to fit into a binding pocket. Furthermore, the electron-donating nature of the methyl groups can modulate the electronic properties of the entire molecule. The presence of a methyl group on the quinazoline (B50416) ring has been shown in some cases to improve cytotoxic activity more than a phenyl group. researchgate.net The orientation of this disubstituted phenyl ring relative to the quinazolinone core is a key factor in determining its interaction with target molecules.

The N-1 substituent significantly impacts the conformational flexibility of the quinazolinone derivative. The bond between the N-1 atom and the aryl ring allows for rotation, leading to different spatial arrangements of the molecule. The size and nature of the substituent at this position can create steric hindrance, restricting this rotation and favoring certain conformations. This conformational preference is critical for a precise fit with the target binding site. For instance, the angular orientation of an ortho-substituted benzene ring at the N-1 position can be influenced by other substituents on the quinazolinone core, leading to a specific three-dimensional arrangement of the entire molecule. uj.edu.pl The barrier to nitrogen inversion, a process that can alter the conformation, is also influenced by the nature of the N-substituent. researchgate.net

Rational Design Strategies Based on SAR for Novel Quinazolinone Derivatives

Rational drug design leverages the understanding of SAR to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. For the quinazolinone scaffold, several rational design strategies have been effectively employed.

One key strategy involves the modification of substituents at various positions of the quinazolinone ring to enhance interactions with biological targets. For instance, in the context of anticancer activity, the introduction of specific groups on the N-1 phenyl ring can significantly modulate the compound's efficacy. While data on the 2,4-dimethylphenyl substitution is scarce, studies on other N-1 aryl derivatives can offer valuable insights. For example, the presence of electron-donating or electron-withdrawing groups on the N-1 phenyl ring can influence the electronic properties of the entire molecule, thereby affecting its binding affinity to target enzymes or receptors.

Another design approach is scaffold hopping , where the quinazolinone core is maintained, but the peripheral substituents are replaced with bioisosteric groups known to impart favorable properties. This strategy aims to improve activity while potentially mitigating off-target effects.

Furthermore, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in the rational design of novel quinazolinone derivatives. researchgate.net These techniques allow for the prediction of biological activity based on the physicochemical properties of the molecules and their interactions with target proteins. researchgate.net For instance, a 3D-QSAR model can provide a visual representation of how different steric and electronic fields around the quinazolinone scaffold correlate with its activity, guiding the design of more potent analogs. northampton.ac.uk

The following table summarizes the impact of various substitutions on the quinazolinone scaffold, based on findings from different research studies.

| Position of Substitution | Substituent Type | Observed Impact on Biological Activity | Reference Compound(s) | Biological Target/Assay |

| N-1 | Aryl groups | Substitution on the phenyl ring can modulate activity. | N-Aryl quinazolinones | Anticancer, Antimicrobial |

| C-2 | Small alkyl or aryl groups | Can influence potency and selectivity. | 2-Substituted quinazolinones | Various |

| C-6/C-7 | Halogens, methoxy (B1213986) groups | Often enhances anticancer and antimicrobial activities. | 6,7-Disubstituted quinazolinones | EGFR, various bacteria |

Molecular Hybridization and its Impact on Quinazolinone Derivative Activity

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores (bioactive moieties) into a single molecule. nih.govnih.gov This approach can lead to compounds with synergistic or novel biological activities, improved target selectivity, and reduced potential for drug resistance. nih.gov The quinazolinone scaffold has been extensively used as a core for developing hybrid molecules with a wide range of therapeutic applications. nih.govnih.gov

Several classes of bioactive molecules have been hybridized with the quinazolinone core, leading to promising new derivatives. For example:

Quinazolinone-Chalcone Hybrids: Chalcones are known for their diverse pharmacological activities, including anticancer properties. Hybrid molecules incorporating both quinazolinone and chalcone (B49325) moieties have been synthesized and shown to exhibit significant cytotoxic activity against various cancer cell lines. ekb.eg

Quinazolinone-Triazole Hybrids: Triazoles are another important class of pharmacophores. The hybridization of quinazolinone with a triazole ring has resulted in compounds with potent antimicrobial and anticancer activities.

Quinazolinone-Thiazolidinone Hybrids: Thiazolidinones are known to possess a variety of biological effects. Their combination with the quinazolinone scaffold has yielded hybrids with enhanced biological profiles. nih.gov

Quinazolinone-Indolinone Hybrids: The fusion of quinazolinone with an indolinone moiety has been explored for the development of potent enzyme inhibitors. northampton.ac.uk

The impact of molecular hybridization on the activity of quinazolinone derivatives is often synergistic. The resulting hybrid molecule may interact with multiple biological targets or exhibit an enhanced affinity for a single target due to the combined binding interactions of both pharmacophores.

The table below presents examples of quinazolinone hybrids and their reported biological activities.

| Hybrid Type | Pharmacophore 2 | Linker/Fusion Strategy | Reported Biological Activity | Example Reference |

| Quinazolinone-Chalcone | Chalcone | C-N or C-C bond | Anticancer | ekb.eg |

| Quinazolinone-Triazole | 1,2,3-Triazole | Click chemistry | Anticancer, Antimicrobial | |

| Quinazolinone-Thiazolidinone | Thiazolidinone | Various linkers | Anticancer | nih.gov |

| Quinazolinone-Indolinone | Indolin-2-one | Imine linkage | Anticancer | northampton.ac.uk |

Iv. Mechanistic Investigations of Biological Activities Exhibited by Quinazolinone Derivatives

Elucidation of Anticancer Mechanisms

The diverse biological activities of quinazolinone derivatives stem from their ability to interfere with multiple cellular processes that are critical for cancer cell survival and proliferation. The following subsections detail the specific enzymatic and cellular pathways targeted by this class of compounds.

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common hallmark of many cancers, making them attractive targets for anticancer drug development. Quinazolinone derivatives have emerged as a significant class of RTK inhibitors.

The epidermal growth factor receptor (EGFR) is a well-established RTK that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. The quinazoline (B50416) scaffold is a key pharmacophore in several clinically approved EGFR inhibitors. researchgate.netmdpi.com Research has shown that 2,4-disubstituted quinazoline derivatives can exhibit potent EGFR inhibitory activity. For instance, compounds 6 and 8c demonstrated significant EGFR inhibition with IC50 values of 0.201 µM and 0.405 µM, respectively, comparable to the known inhibitor lapatinib (B449) (IC50 = 0.115 µM). ekb.eg Molecular docking studies of these compounds revealed binding modes similar to that of lapatinib within the EGFR tyrosine kinase domain. ekb.eg

Furthermore, a series of 4-anilinoquinazoline (B1210976) derivatives were designed as EGFR inhibitors. ebi.ac.ukfrontiersin.org Compound 6e from this series not only showed strong antiproliferative activities against various tumor cell lines but also displayed potent inhibitory activity against wild-type EGFR with an IC50 value of 20.72 nM. ebi.ac.uk Western blot analysis confirmed that compound 6e inhibited the phosphorylation of EGFR and its downstream signaling proteins. ebi.ac.uk While specific data for 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is not available, the extensive research on structurally related 2,4-disubstituted and 4-anilinoquinazoline derivatives suggests that this compound could potentially exhibit EGFR inhibitory activity. The 2,4-dimethylphenyl substituent at the N-1 position would influence the compound's conformation and interaction with the EGFR binding site.

Table 1: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| 6 | 2,4-disubstituted quinazoline derivative | 0.201 | ekb.eg |

| 8c | 2,4-disubstituted quinazoline derivative | 0.405 | ekb.eg |

| Lapatinib | Reference EGFR inhibitor | 0.115 | ekb.eg |

| 6e | 4-anilinoquinazoline derivative | 0.02072 | ebi.ac.uk |

The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation. researchgate.net Several quinazolinone derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway. researchgate.netnih.govnih.gov A series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activities via PI3K inhibition. nih.gov Compounds 7i and 7m from this series showed notable proliferation inhibitory activity against several cancer cell lines and were found to induce G2/M phase arrest and apoptosis through the PI3K/Akt pathway. nih.gov

Quinazolin-4(3H)-one-based hydroxamic acid derivatives have also been reported as dual inhibitors of PI3K and histone deacetylase (HDAC). nih.gov These findings highlight the potential of the quinazolinone scaffold to be tailored for the inhibition of various kinases beyond EGFR. The substitution pattern on the quinazolinone core, including the nature of the substituent at the N-1 position, plays a crucial role in determining the kinase inhibitory profile. researchgate.net For 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one, the lipophilic 2,4-dimethylphenyl group could favor binding to the hydrophobic regions within the kinase domains, potentially contributing to PI3K pathway inhibition.

Table 2: PI3K Pathway Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Description | Activity | Reference |

|---|---|---|---|

| 7i | 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative | Induced G2/M phase arrest and apoptosis via PI3K/Akt pathway | nih.gov |

| 7m | 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative | Induced G2/M phase arrest and apoptosis via PI3K/Akt pathway | nih.gov |

| BIQO-19 | Quinazolin-4(3H)-one derivative | Inhibited PI3K mediated signaling pathways | nih.gov |

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway. rjpbr.com Inhibition of PARP has emerged as a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core present in the approved PARP inhibitor Olaparib. researchgate.net

A series of quinazolinone-based derivatives were synthesized and evaluated as potential PARP-1 inhibitors. researchgate.net Compound 12c from this series demonstrated potent PARP-1 inhibitory activity with an IC50 of 30.38 nM, which is comparable to that of Olaparib (IC50 = 27.89 nM). researchgate.net Cell cycle analysis revealed that this compound induced cell growth arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net Furthermore, novel 4-hydroxyquinazoline (B93491) derivatives have been designed to overcome resistance to existing PARP inhibitors. mdpi.com Compound B1 from this series exhibited an IC50 value of 63.81 ± 2.12 nM against PARP1. mdpi.com While direct data for 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is unavailable, the structural similarities to reported PARP inhibitors suggest that it could potentially interact with the PARP active site.

Table 3: PARP-1 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Description | IC50 (nM) | Reference |

|---|---|---|---|

| 12c | Quinazolinone-based derivative | 30.38 | researchgate.net |

| Olaparib | Reference PARP inhibitor | 27.89 | researchgate.net |

| B1 | 4-Hydroxyquinazoline derivative | 63.81 | mdpi.com |

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. patsnap.com Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, and its depletion can halt DNA replication and cell proliferation. patsnap.com Consequently, DHFR is a well-established target for anticancer drugs. nih.govresearchgate.net

Several quinazolinone derivatives have been designed and synthesized as DHFR inhibitors. researchgate.netnih.gov In one study, two series of quinazolinone derivatives were evaluated for their DHFR inhibitory activity. nih.gov Compound 3e from this study inhibited human DHFR with an IC50 value of 0.527 ± 0.028 µM, compared to methotrexate (B535133) (IC50 = 0.118 ± 0.006 µM). nih.gov This compound also demonstrated potent antiproliferative effects against various cancer cell lines and induced S-phase cell cycle arrest. nih.gov The structural resemblance of the quinazolinone core to the pteridine (B1203161) ring of folic acid provides a rationale for its interaction with the DHFR active site. The 1-(2,4-dimethylphenyl) substituent of the title compound would occupy a specific region within the enzyme's binding pocket, influencing its inhibitory potency.

Table 4: DHFR Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| 3e | Quinazolinone derivative | 0.527 | nih.gov |

| Methotrexate | Reference DHFR inhibitor | 0.118 | nih.gov |

| Compound 10 | 2-(1,3,4-thiadiazolyl)thio-6-substituted-quinazolin-4-one | Active DHFR inhibitor | nih.gov |

Topoisomerase-II is an essential enzyme that resolves DNA topological problems, such as supercoils and tangles, by creating transient double-strand breaks in the DNA. nih.govresearchgate.net Inhibition of topoisomerase-II can lead to the accumulation of DNA damage and ultimately trigger apoptosis in cancer cells. Several anticancer drugs, known as topoisomerase-II poisons, act by stabilizing the covalent complex between the enzyme and DNA. nih.gov

Recent studies have explored quinazoline derivatives as topoisomerase-II inhibitors. A series of nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives were designed and evaluated for their topoisomerase-II inhibitory activity. nih.gov Compound 16 from this series was identified as a topoisomerase-II inhibitor with an IC50 of 15.16 µM and also showed DNA intercalating properties. nih.gov The planar quinazoline ring system is well-suited for intercalation between DNA base pairs, a common feature of many topoisomerase inhibitors. The 1-(2,4-dimethylphenyl) group in the title compound would likely be oriented away from the intercalating core and could interact with the major or minor groove of the DNA or with the topoisomerase enzyme itself, thereby influencing its inhibitory activity.

Molecular Pathways of Cell Cycle Arrest and Apoptosis Induction

Quinazolinone derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through various molecular pathways. nih.govmdpi.com The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.

One key pathway involves the generation of reactive oxygen species (ROS). nih.govmdpi.com The quinazoline derivative, 04NB-03, was found to suppress the viability and proliferation of hepatocellular carcinoma (HCC) cells by inducing an accumulation of endogenous ROS in a concentration- and time-dependent manner. nih.gov This increase in oxidative stress leads to cell cycle arrest at the G2/M phase and subsequently triggers apoptosis. nih.gov The effects of 04NB-03 were reversed when ROS was scavenged, confirming the central role of oxidative stress in its anticancer activity. nih.gov Similarly, the chalcone (B49325) derivative 1C induces G2/M phase arrest and apoptosis in ovarian cancer cells, an effect also linked to ROS generation. mdpi.com

These derivatives modulate the activity of key proteins involved in cell cycle regulation and apoptosis. For instance, chalcone derivative 1C was shown to induce DNA damage and modulate the activity of p21 (a cell cycle inhibitor), Proliferating Cell Nuclear Antigen (PCNA), and the phosphorylation of Retinoblastoma (Rb) and Bad proteins, while also cleaving PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. mdpi.com Other studies have shown that certain chalcone-based derivatives can induce G1 cell cycle arrest and upregulate the expression of the tumor suppressor p53 and pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net The activation of caspases, which are the executioners of apoptosis, is a common downstream effect of many quinazolinone compounds. researchgate.netresearchgate.net

| Compound | Cancer Cell Line | Mechanism of Action | Effect | Reference |

|---|---|---|---|---|

| 04NB-03 | Hepatocellular Carcinoma (HCC) | Induces endogenous reactive oxygen species (ROS) accumulation. | Induces G2/M phase cell cycle arrest and apoptosis. | nih.gov |

| Chalcone Derivative 1C | Ovarian Cancer (A2780) | Generates ROS, induces DNA damage, modulates p21, PCNA, p-Rb, p-Bad. | Suppresses viability, induces G2/M phase arrest and apoptosis. | mdpi.com |

| Tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline Chalcone (Compound 8) | Breast Cancer (MCF-7) | Upregulation of Bax, p53, caspase-3; downregulation of Bcl-2, MMP1, CDK4. | Induces G1 phase cell cycle arrest and apoptosis. | researchgate.net |

| Quinazolinone Chalcone Derivative | Colorectal Tumors | Inhibits Akt phosphorylation. | Induces cell death. | mdpi.com |

Suppression of Tumor Cell Migration, Invasion, and Angiogenesis

The metastatic spread of cancer cells to distant organs is a primary cause of mortality. Quinazolinone derivatives have demonstrated the ability to interfere with this process by inhibiting cell migration, invasion, and angiogenesis (the formation of new blood vessels). ijramr.com

A key mechanism is the inhibition of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. ijramr.comiiarjournals.org For example, the novel quinazolinone derivative MJ-29 was shown to suppress the invasion and migration of human oral cancer cells (CAL 27) by attenuating the enzymatic activity and expression of MMP-2 and MMP-9. iiarjournals.org This suppression was linked to the downregulation of signaling pathways including MAPK and AKT. iiarjournals.org

Quinazolinones can also modulate cell adhesion molecules, such as E-cadherin and integrins, which anchor tumor cells to their environment. By altering these molecules, the compounds can make it more difficult for cancer cells to detach from the primary tumor. ijramr.com Furthermore, these derivatives interfere with the cytoskeletal dynamics of cancer cells, reducing their motility. ijramr.com

Angiogenesis is essential for providing tumors with the nutrients and oxygen needed for growth and metastasis. Quinazolinones can block this process, thereby cutting off the resource supply to the tumor. ijramr.com Actinoquinazolinone, a derivative isolated from a marine bacterium, was found to suppress the invasion ability of gastric cancer cells by inhibiting epithelial-mesenchymal transition (EMT) markers and decreasing the expression of multiple genes related to human cell motility. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action | Effect | Reference |

|---|---|---|---|---|

| MJ-29 | Human Oral Cancer (CAL 27) | Suppresses MMP-2/9 expression and activity; downregulates MAPK and AKT signaling. | Inhibits cell migration and invasion. | iiarjournals.org |

| Actinoquinazolinone | Gastric Cancer (AGS) | Inhibits epithelial-mesenchymal transition (EMT); suppresses motility-related genes. | Suppresses invasion ability. | nih.gov |

| General Quinazolinones | Various | Inhibits matrix metalloproteinases (MMPs); alters cell adhesion molecules. | Reduces tumor cell invasion and metastasis. | ijramr.com |

Antimicrobial Mechanisms of Action

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Quinazolinone derivatives have emerged as a promising class of compounds with potent activity against various pathogens. nih.govmdpi.com

Quinazolinone derivatives exert their antimicrobial effects, particularly against Gram-positive bacteria, through interactions with the bacterial cell wall and DNA structures. nih.gov The permeability of the bacterial cell wall is a crucial factor, and the structure of these compounds allows them to penetrate this barrier effectively in susceptible bacteria. nih.gov Once inside, they can interfere with nucleic acid synthesis and other vital functions, leading to bacterial cell death. mdpi.comsemanticscholar.org The structure-activity relationship is critical, with substitutions at various positions on the quinazolinone ring significantly influencing the antimicrobial potency. nih.govnih.gov

A primary and well-studied antimicrobial mechanism of quinazolinone derivatives is the inhibition of DNA gyrase. researchgate.netmdpi.comsemanticscholar.org DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, as it introduces negative supercoils into the DNA. semanticscholar.org By inhibiting this enzyme, quinazolinones block DNA synthesis, leading to cell death. mdpi.comsemanticscholar.org This mechanism is shared with fluoroquinolone antibiotics, but novel quinazolinone compounds have been shown to circumvent known resistance mechanisms. nih.govdiva-portal.org

Several studies have identified potent quinazolinone-based DNA gyrase inhibitors. N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were discovered as novel inhibitors of S. aureus GyrB, with some derivatives showing potent activity. nih.gov Another study on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds found that the most active compounds against E. coli were also potent inhibitors of E. coli DNA gyrase. researchgate.netsemanticscholar.org

| Compound/Derivative Class | Target Enzyme | Target Organism | Activity (IC₅₀ / MIC) | Reference |

|---|---|---|---|---|

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (e.g., f14) | DNA Gyrase B (GyrB) | S. aureus | IC₅₀: 0.28 µM | nih.gov |

| Quinazolin-4(3H)-one hydrazone/pyrazole derivatives (e.g., 5a) | DNA Gyrase | E. coli | IC₅₀: 3.19 µM | researchgate.netsemanticscholar.org |

| Quinazolin-4(3H)-one hydrazone/pyrazole derivatives (e.g., 5d) | DNA Gyrase | E. coli | IC₅₀: 4.17 µM | researchgate.netsemanticscholar.org |

Mechanistic Basis for Other Biological Activities

Beyond their anticancer and antimicrobial properties, certain quinazolinone alkaloids, often derived from natural sources, exhibit significant neuroprotective effects. nih.gov This activity is crucial for the potential development of treatments for neurodegenerative diseases like Parkinson's disease. researchgate.netnih.gov

Research on synthetic derivatives of marine alkaloids like fiscalin B and fumiquinazoline G has shed light on these neuroprotective pathways. These compounds have shown the ability to protect human neuroblastoma cells from rotenone-induced damage, a model often used to study Parkinson's disease pathology. nih.gov One derivative, compound 7, exhibited significant neuroprotective activity, inhibiting rotenone-induced cell death by up to 47%. nih.gov The study suggested that quinazolinone alkaloids that act as substance P inhibitors, such as fiscalin B, have potential as neuroprotective agents. nih.gov

Other computational studies have identified quinazoline alkaloids as potential inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme abundant in the striatum region of the brain that regulates neurotransmitter signaling. nih.govacs.org Inhibition of PDE10A is being explored as a therapeutic strategy for central nervous system disorders. nih.gov Alkaloids like aspernigerin (B1247186) and huajiaosimuline were identified as having a high affinity for PDE10A and dopamine (B1211576) receptors, suggesting a potential to alter the dopaminergic neurotransmission that is impaired in Parkinson's disease. nih.govacs.org

| Compound | Proposed Mechanism | Experimental Model | Effect | Reference |

|---|---|---|---|---|

| Compound 7 (Fiscalin B derivative) | Unknown; potential substance P inhibition | Rotenone-damaged SH-SY5Y neuroblastoma cells | Up to 47% protection against rotenone-induced cell death. | nih.gov |

| Fiscalin B | Substance P inhibitor | SH-SY5Y neuroblastoma cells | Showed neuroprotective potential. | nih.gov |

| Aspernigerin | PDE10A inhibition; affinity for dopamine receptors | Computational/In-silico | Potential to alter dopaminergic neurotransmission. | nih.govacs.org |

| Huajiaosimuline | PDE10A inhibition | Computational/In-silico | Potential CNS-active drug for neurodegenerative disorders. | nih.govacs.org |

Antimalarial Effects (e.g., in vitro killing profiles)

Quinazolinone derivatives have emerged as a promising scaffold in the search for new antimalarial agents, demonstrating significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govomicsonline.org Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds.

Research has led to the identification of quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. acs.org Through SAR studies, a potent inhibitor, designated as 19f , was identified, which was 95-fold more potent than the initial hit compound. acs.org This compound was found to be active against laboratory-resistant strains of malaria. acs.org Profiling of compound 19f revealed a fast in vitro killing profile, comparable to that of chloroquine. researchgate.net It demonstrated a parasite reduction ratio (PRR) of 4.6 log units over 48 hours and a parasite clearance time (PCT99.9%) of 32 hours, with no discernible lag phase. researchgate.net

Further studies on 2,3-disubstituted-4(3H)-quinazolinone derivatives have shown significant in vivo antimalarial activity in mice infected with the chloroquine-sensitive P. berghei ANKA strain. nih.gov The tested compounds exhibited a mean percentage suppression of parasitemia ranging from 43.71% to 72.86%. nih.gov Specifically, compounds 12 and 13 from this series showed the most promising activity, with mean percentage suppressions of 67.60% and 72.86%, respectively. nih.gov These findings suggest that having an aromatic substitution at the 3-position and a substituted styryl moiety at the 2-position of the quinazolinone core could be a key structural feature for potent antimalarial agents. nih.gov

In Vitro Antimalarial Activity of Selected Quinazolinone Derivatives

This table summarizes the in vitro activity of representative quinazolinone compounds against Plasmodium falciparum.

| Compound | Derivative Class | Key Finding | Reference |

|---|---|---|---|

| 19f | Quinazolinone-2-carboxamide | Fast killing profile, similar to chloroquine; 95-fold more potent than the original hit. acs.org | acs.org, researchgate.net |

| Compound 12 | 3-Aryl-2-(substitutedstyryl)-4(3H)-quinazolinone | Showed 67.60% suppression of P. berghei in vivo. nih.gov | nih.gov |

| Compound 13 | 3-Aryl-2-(substitutedstyryl)-4(3H)-quinazolinone | Showed 72.86% suppression of P. berghei in vivo. nih.gov | nih.gov |

Antipsychotic-like Properties (e.g., mGlu7 Receptor Negative Allosteric Modulation)

Recent research has implicated the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a G protein-coupled receptor, as a potential target for treating schizophrenia. mdpi.com Following the glutamatergic theory of schizophrenia, negative allosteric modulators (NAMs) of the mGlu7 receptor have been investigated for their antipsychotic-like activity. mdpi.comnih.gov Quinazolin-4-one derivatives have been identified as a promising chemotype for developing such modulators. mdpi.comnih.gov

In one study, a library of 103 compounds was screened for mGlu7 NAM activity, with active compounds being found exclusively within the quinazolinone chemotype. mdpi.comnih.gov A lead compound, ALX-171 (2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one), was identified with an IC50 of 6.14 µM for the mGlu7 receptor. mdpi.comnih.gov This compound was selective over other group III mGlu receptors (mGlu4 and mGlu8) and demonstrated antipsychotic-like activity in animal models assessing positive, negative, and cognitive symptoms of schizophrenia. mdpi.comnih.gov Specifically, ALX-171 was effective in reversing DOI-induced head twitches and MK-801-induced disruptions of social interaction and cognition. mdpi.comnih.gov

Other mGlu7 NAMs, such as MMPIP and ADX71743 , have also shown antipsychotic-like effects in preclinical models. nih.gov Both compounds dose-dependently inhibited MK-801-induced hyperactivity and DOI-induced head twitches. nih.gov These findings support the hypothesis that negative modulation of the mGlu7 receptor is a viable strategy for developing novel antipsychotic drugs, with the quinazolinone scaffold being a key platform for this development. mdpi.comnih.gov

Quinazolinone Derivatives as mGlu7 NAMs

This table highlights key quinazolinone derivatives and related compounds investigated for their negative allosteric modulation of the mGlu7 receptor and antipsychotic-like properties.

| Compound | Activity | Key Finding | Reference |

|---|---|---|---|

| ALX-171 | mGlu7 NAM (IC50 = 6.14 µM) | Reversed positive, negative, and cognitive schizophrenia-like symptoms in animal models. mdpi.comnih.gov | mdpi.com, nih.gov |

| MMPIP | mGlu7 NAM | Inhibited MK-801-induced hyperactivity and DOI-induced head twitches. nih.gov | nih.gov |

| ADX71743 | mGlu7 NAM | Showed antipsychotic activity in social interaction and prepulse inhibition tests. nih.gov | nih.gov |

Alpha1-Adrenoceptor Antagonism

Quinazoline derivatives are well-established as antagonists of the alpha1-adrenoceptor, a mechanism that underlies their use in treating conditions like hypertension. nih.govyoutube.com These compounds block the alpha-1 receptors on blood vessels, preventing vasoconstriction mediated by norepinephrine (B1679862) and epinephrine, which leads to a decrease in systemic vascular resistance and blood pressure. youtube.com

For instance, the quinazoline derivative DL-017 (3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazoline) was shown to induce dose-dependent reductions in blood pressure in hypertensive rats. nih.gov Its antihypertensive effect is attributed to its ability to block the pressor response to the alpha-1 agonist phenylephrine. nih.gov The antihypertensive action without causing reflex tachycardia makes such compounds suitable for long-term treatment. nih.gov

Interestingly, the apoptotic effect of quinazoline-based alpha1-adrenoceptor antagonists like doxazosin and terazosin on prostate cancer cells has been found to be independent of their capacity to antagonize alpha1-adrenoceptors. nih.gov This suggests a separate molecular mechanism is responsible for their anti-cancer activity, highlighting the polypharmacology of this class of compounds. nih.gov The design of new quinazoline derivatives continues to explore their potential as selective alpha-1 adrenergic receptor antagonists for various therapeutic applications, including urinary tract disorders and central nervous system disorders. google.com

Anti-inflammatory Pathways (General)

The quinazoline scaffold is a cornerstone in the development of novel anti-inflammatory agents due to its ability to modulate multiple inflammatory pathways. mdpi.commdpi.com The anti-inflammatory effects of these derivatives are often attributed to their inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones was synthesized and evaluated, with several compounds exhibiting potent anti-inflammatory properties by selectively inhibiting COX-2 over COX-1. nih.gov

Beyond COX inhibition, quinazolinone derivatives have been shown to target other critical inflammatory pathways. Pyrazolo[1,5-a]quinazoline derivatives, for example, have demonstrated the ability to inhibit the NF-κB/AP-1 reporter activity, a fundamental pathway in inflammation. nih.gov Some of these compounds were also predicted through molecular modeling to bind to and inhibit mitogen-activated protein kinases (MAPKs) such as JNK, ERK2, and p38α, which are crucial for transducing inflammatory signals. nih.gov

Furthermore, certain quinazolinone derivatives act as dual inhibitors. The purine (B94841) derivative B was reported as a potent dual inhibitor of Janus 2 tyrosine kinase (JAK2) and bromodomain-containing protein 4 (BRD4), both of which are implicated in inflammatory processes, and it also downregulated the NF-κB pathway. nih.gov The marketed anti-inflammatory agent fluproquazone is a quinazolinone derivative, further underscoring the therapeutic importance of this chemical class in treating inflammatory conditions. mdpi.com

Anti-inflammatory Activity of Selected Quinazolinone Derivatives

This table summarizes the mechanisms and activities of various quinazolinone derivatives as anti-inflammatory agents.

| Compound/Series | Mechanism/Target | Key Finding | Reference |

|---|---|---|---|

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | COX-2 Inhibition | Potent anti-inflammatory and analgesic properties with greater recognition of the COX-2 binding site. nih.gov | nih.gov |

| Pyrazolo[1,5-a]quinazolines | NF-κB/AP-1 Inhibition, MAPK Inhibition | Inhibited NF-κB/AP-1 activity and showed binding affinity for JNK1, JNK2, and JNK3. nih.gov | nih.gov |

| Compound B (Purine derivative) | Dual JAK2/BRD4 Inhibition | Potent dual inhibitor with IC50 values of 22 nM (JAK2) and 13 nM (BRD4). nih.gov | nih.gov |

| QA-2 and QA-6 | General Anti-inflammatory | Showed significant activity in a carrageenan-induced paw edema model with over 81% reduction of volume. fabad.org.tr | fabad.org.tr |

| Fluproquazone | NSAID | A marketed non-steroidal anti-inflammatory drug. mdpi.com | mdpi.com |

V. Computational Chemistry and in Silico Studies Applied to Quinazolinone Derivatives

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This simulation provides insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For quinazolinone derivatives, docking studies are crucial for identifying potential biological targets and understanding their mechanism of action.

Ligand-Protein Interactions with Kinases (e.g., EGFR, Tyrosine Kinase)

Kinases are a significant class of enzymes often targeted in cancer therapy, and quinazoline (B50416) derivatives have been identified as potent inhibitors. nih.gov Molecular docking studies have been instrumental in elucidating how these compounds bind to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases. nih.govresearchgate.netugm.ac.idnih.gov

Table 1: Key Interactions of Quinazolinone Derivatives with Kinase Targets

| Target Kinase | Key Interacting Residues | Type of Interaction | Reference |

| EGFR | Met769, Lys745, Asp86, His84 | Hydrogen Bonding, π-π Stacking | nih.govnih.govnih.gov |

| CDK2 | Leu83, Asp86, Gln131 | Hydrogen Bonding | nih.gov |

| HER2 | Not specified | Not specified | researchgate.net |

Analysis of Binding to PARP-1 and DHFR

PARP-1 (Poly(ADP-ribose) polymerase-1): This enzyme is a key player in DNA repair, and its inhibition is a promising strategy in cancer treatment. Molecular docking studies have been employed to design and evaluate quinazolinone derivatives as PARP-1 inhibitors. nih.goveurekaselect.comrsc.orgijmphs.comrsc.orgrjpbr.comnih.gov These simulations show that the quinazolinone scaffold can act as a bioisostere for the nicotinamide (B372718) portion of NAD+, the natural substrate of PARP-1, fitting into the nicotinamide-ribose binding site. ijmphs.comresearchgate.net The substituents on the quinazolinone core are crucial for occupying the adjacent adenine-ribose binding site, thereby enhancing binding affinity. researchgate.net Some synthesized quinazolinone derivatives have shown better docking scores than approved PARP-1 inhibitors like niraparib (B1663559) and olaparib. rsc.orgrjpbr.com

DHFR (Dihydrofolate Reductase): DHFR is a critical enzyme for the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents. researchgate.netnih.gov Molecular docking studies have demonstrated that quinazolinone derivatives can effectively inhibit DHFR by occupying the same active site cavity as the natural substrate, folate. researchgate.net The quinazolinone ring system is a promising scaffold for designing DHFR inhibitors. researchgate.netnih.govnih.gov Docking studies have been used to guide the synthesis of new derivatives with improved inhibitory activity against both human and bacterial DHFR. nih.gov

Exploration of Interactions with Other Receptors (e.g., GABAA, Topoisomerase-II)

GABA-A Receptor: Quinazolinone derivatives have been investigated as modulators of the GABAA receptor, a key target for antiepileptic and anxiolytic drugs. ijpsdronline.comunifi.itnih.govresearchgate.netfrontiersin.orgnih.gov Molecular docking simulations have been used to predict the binding of these compounds within the benzodiazepine (B76468) binding site of the GABAA receptor. ijpsdronline.comunifi.itresearchgate.net These studies have shown that quinazolinone derivatives can achieve higher docking scores than diazepam, a well-known GABAA modulator, suggesting their potential as novel central nervous system agents. ijpsdronline.com

Topoisomerase-II: This enzyme is essential for managing DNA topology during cell division and is a validated target for cancer chemotherapy. nih.govnih.govmdpi.comresearchgate.netmedchemexpress.com In silico studies suggest that the planar structure of the quinazoline ring allows it to intercalate between DNA base pairs, a common mechanism for topoisomerase inhibitors. nih.govnih.gov Docking studies of quinazoline derivatives into the DNA-topoisomerase II complex have helped to understand their binding modes and guide the design of more potent inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on molecular descriptors, QSAR can predict the activity of novel compounds and provide insights into the structural features that are crucial for potency.

Development of Predictive Models Based on Molecular Descriptors

QSAR models for quinazolinone derivatives have been developed for a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. igi-global.comkoreascience.krnih.govrsc.orgrsc.orgnih.govfrontiersin.orgnih.gov These models are built using various molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to quinazolinone derivatives targeting MMP-13 and DHFR. koreascience.krnih.gov These models generate contour maps that visualize the regions around the molecule where modifications would likely lead to increased or decreased activity. For example, a CoMSIA model for DHFR inhibitors highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields in predicting antimalarial activity. nih.gov

Table 2: Examples of QSAR Models for Quinazolinone Derivatives

| Target/Activity | QSAR Model Type | Key Findings | Reference |

| MMP-13 Inhibitors | CoMFA, CoMSIA | Electrostatic, hydrophobic, and H-bond acceptor fields primarily influence activity. | nih.gov |

| DHFR Inhibitors | CoMFA, CoMSIA | Steric, electrostatic, hydrophobic, and H-bond acceptor fields are key for antimalarial activity. | nih.gov |

| AT-1a Receptor Blockers | 2D-QSAR | Increased surface area of negatively charged carbon and presence of tetrazole substituents enhance activity. | igi-global.com |

| Antitumour Activity | 3D-QSAR (CoMFA) | A predictive model was built to guide future structural modifications for improved antitumour activity. | rsc.orgrsc.org |

Correlation of Structural Features with Observed Biological Potency

A key outcome of QSAR studies is the identification of specific structural features that correlate with biological potency. nih.govnih.gov This information is invaluable for lead optimization and the design of new, more effective compounds.

For example, a QSAR study on quinazolinone derivatives as angiotensin II type 1a receptor blockers revealed that increasing the surface area of negatively charged carbon atoms and the presence of a tetrazole substituent are beneficial for activity. igi-global.com In another study on quinazolinone derivatives with antitumour activity, a 3D-QSAR model indicated that introducing a 2-fluorobenzoyl group led to a significant increase in potency. rsc.org These findings provide clear, actionable insights for medicinal chemists to guide the synthesis of next-generation quinazolinone-based drugs. The combination of QSAR models with molecular docking provides a powerful approach to design novel compounds with predicted activity and a rational understanding of their target interactions. frontiersin.org

Molecular Dynamics (MD) Simulations for Conformational and Stability Analyses

Molecular dynamics simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and the stability of their interactions with biological macromolecules.

MD simulations are instrumental in assessing the stability of a ligand-receptor complex by tracking atomic position and velocity over time. researchgate.net For quinazolinone derivatives, these simulations reveal the dynamic nature of their binding to target proteins, such as enzymes and receptors. A key metric derived from MD simulations is the binding free energy, which indicates the strength of the association between the ligand and its receptor. nih.gov A more negative binding free energy suggests a more stable complex. nih.gov

Studies on various quinazolinone derivatives have demonstrated that their stability within a receptor's binding pocket is often governed by a network of interactions, including hydrogen bonds and electrostatic interactions. nih.govrsc.org For instance, the quinazolinone core can form crucial hydrogen bonds with amino acid residues like alanine, threonine, and asparagine in a receptor's active site, significantly contributing to the stability of the complex. nih.gov The dynamic behavior of these interactions, such as the formation and breaking of hydrogen bonds over the simulation time, provides insights into the residence time of the ligand in the binding pocket.

Table 1: Key Parameters from MD Simulations for Ligand-Receptor Stability Analysis

| Parameter | Description | Significance in Stability Analysis |

| Binding Free Energy (ΔG_bind) | The overall free energy change upon binding of a ligand to a receptor. | A more negative value indicates a stronger and more stable interaction. nih.gov |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Low and stable RMSD values over time suggest a stable binding pose of the ligand and a stable protein structure. researchgate.net |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and receptor. | Persistent hydrogen bonds are critical for anchoring the ligand and ensuring high binding affinity and stability. nih.govrsc.org |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | A decrease in SASA upon ligand binding can indicate that the ligand is well-buried within the binding pocket, contributing to stability. rsc.org |

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. MD simulations allow for the exploration of the conformational landscape of quinazolinone derivatives, including the rotational freedom of their substituents. The orientation of the 2,4-dimethylphenyl group relative to the quinazolinone core in 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is not fixed and can adopt various conformations due to rotation around the N-C single bond.

Solid-state crystal structure analysis of related quinazolinone derivatives has revealed the existence of different conformers in the asymmetric unit of a crystal, which points to significant rotational freedom of phenyl substituents in solution. nih.gov This conformational flexibility can be critical for the molecule's ability to adapt its shape to fit into a specific binding pocket. MD simulations can map the potential energy surface associated with the rotation of such substituents, identifying low-energy, stable conformations that are more likely to be biologically relevant. The presence of ortho substituents on the phenyl ring can introduce steric hindrance, which may reduce the rotational freedom and stabilize a particular conformation. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. It has proven to be a valuable tool for understanding the reactivity and electronic properties of quinazolinone derivatives.

DFT calculations can provide theoretical support for the regiochemistry observed in the synthesis of quinazolinone derivatives. The synthesis of 4(3H)-quinazolinones can proceed through various routes, and the final substitution pattern is dictated by the relative reactivity of different atomic sites. DFT can be used to model the transition states of different reaction pathways, with the pathway having the lowest activation energy being the most favorable.

For instance, in the synthesis of substituted quinazolinones, DFT can help predict whether an incoming electrophile or nucleophile will preferentially attack a specific position on the quinazolinone ring system. The lactam-lactim tautomerism of the quinazolinone ring, which can be influenced by the solvent, also affects its reactivity. nih.gov The lactam form is generally more stable in polar solvents. nih.gov DFT calculations can quantify the energy difference between these tautomers and their respective reactivities, thereby explaining or predicting the outcome of a reaction.

DFT calculations are widely used to determine the electronic properties of molecules, which are crucial for their biological interactions. nih.govmui.ac.ir Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and hardness. nih.govsapub.org

The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. mui.ac.ir These properties are critical for understanding how quinazolinone derivatives interact with their biological targets. For example, the ability to accept or donate electrons is fundamental to forming charge-transfer complexes and covalent bonds with receptors.

Studies on various quinazolinone derivatives have shown that modifications to the substituents can significantly alter these electronic properties, thereby influencing their biological activity. mui.ac.ir For 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one, the electron-donating methyl groups on the phenyl ring would be expected to influence the electron density distribution across the entire molecule, which can be quantified by DFT calculations.

Table 2: Key Electronic Properties Calculated by DFT and Their Significance

| Electronic Property | Description | Role in Biological Interactions |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons in interactions. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons in interactions. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. nih.govmui.ac.ir |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Indicates the molecule's susceptibility to oxidation. nih.govsapub.org |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Indicates the molecule's susceptibility to reduction. nih.govsapub.org |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Influences the nature of chemical bonds and intermolecular interactions. nih.govsapub.org |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. | Harder molecules have a larger HOMO-LUMO gap and are less reactive. nih.govsapub.org |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a molecule. nih.govsapub.org |

Vi. Future Perspectives and Research Challenges for 1 2,4 Dimethylphenyl Quinazolin 4 1h One Research

Exploration of Novel Synthetic Methodologies for Complex Quinazolinone Architectures

The future development of analogs of 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one will heavily rely on the adoption of modern, efficient, and environmentally benign synthetic strategies. Traditional methods are often being supplanted by novel techniques that offer greater versatility and access to more complex molecular architectures.

Key areas for future synthetic exploration include:

Transition-Metal Catalysis : Palladium-catalyzed reactions have been effectively used for the annulation of quinazolinone skeletons, allowing for the insertion of various functional groups. researchgate.net Similarly, copper- and zinc-catalyzed methods provide cost-effective and greener alternatives for constructing the quinazolinone core. nih.gov These methods could be employed to modify the core structure of 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one or to introduce diverse substituents.

Photocatalysis : Visible-light-induced synthesis represents an eco-friendly approach, enabling reactions to proceed under mild conditions. nih.gov This technique could be harnessed to create novel derivatives that are inaccessible through traditional thermal methods.

One-Pot and Multicomponent Reactions (MCRs) : Strategies that combine multiple reaction steps into a single operation, such as the MCR approach using isatoic anhydride (B1165640), significantly improve efficiency and reduce waste. fao.org Developing a one-pot synthesis for derivatives of 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one would accelerate the generation of compound libraries for screening. nih.govrsc.org

C-H Bond Functionalization : Direct functionalization of carbon-hydrogen bonds on the quinazolinone or the dimethylphenyl ring offers a powerful tool for late-stage modification, allowing for the rapid synthesis of diverse analogs without the need for pre-functionalized starting materials. researchgate.net

Table 1: Modern Synthetic Methodologies for Quinazolinone Scaffolds

| Methodology | Catalyst/Conditions | Key Advantages | Potential Application for the Target Compound |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium, Copper (II) Acetate, Zinc Salts | High efficiency, functional group tolerance, access to complex fusions. researchgate.netnih.gov | Creation of fused-ring analogs and introduction of diverse aryl groups. |

| Photocatalysis | Fluorescein, Iridium complexes, Visible Light | Mild reaction conditions, high scalability, eco-friendly. nih.gov | Synthesis of light-sensitive or thermally unstable derivatives. |

| Multicomponent Reactions | N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) | Operational simplicity, high atom economy, rapid library generation. fao.org | Efficient production of a diverse set of derivatives for SAR studies. |

| C-H Functionalization | Transition-metal catalysts | Late-stage modification, high step economy, novel substitution patterns. researchgate.net | Direct modification of the existing scaffold to fine-tune biological activity. |

Advanced SAR Studies to Optimize Potency and Selectivity for Specific Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how molecular structure correlates with biological activity. For 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one , systematic SAR studies are essential to optimize its potency and selectivity.

Future research should focus on:

Substitution on the Phenyl Ring : The existing 2,4-dimethyl substitution pattern on the N-1 phenyl ring is a key feature. Advanced SAR studies would involve synthesizing analogs with different substituents (e.g., electron-withdrawing groups like halogens or nitro groups, and other electron-donating groups like methoxy) to probe the effect on activity. SAR studies on other quinazolinones have shown that such substitutions can dramatically influence potency. nih.govresearchgate.netresearchgate.net

Modification of the Quinazolinone Core : Altering the quinazolinone nucleus itself, for instance, by introducing substituents at the C-2, C-6, or C-8 positions, is a well-established strategy for tuning the pharmacological profile of this class of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can provide predictive models to guide the design of more potent analogs, saving significant synthetic effort. rsc.org

Table 2: Key SAR Insights from General Quinazolinone Research

| Position of Substitution | Common Substituents | Impact on Biological Activity |

|---|---|---|

| Position 2 | Methyl, Thiol, Substituted Amine Groups | Essential for antimicrobial activities. nih.gov |

| Position 3 | Substituted Aromatic Rings | Crucial for antimicrobial and anticancer activity. nih.gov |

| Positions 6 and 8 | Halogen Atoms (e.g., Bromo, Chloro) | Can enhance antimicrobial and cytotoxic effects. nih.gov |

| N-1 Position | Small Alkyl or Aromatic Groups | Often more tolerated than bulky groups for certain targets like PARP. nih.gov |

Discovery of Undiscovered Molecular Targets and Therapeutic Applications

While the quinazolinone scaffold is known to interact with a multitude of biological targets, the specific targets of 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one remain to be elucidated. A significant future direction is the comprehensive screening of this compound against a wide panel of enzymes and receptors to uncover novel therapeutic applications.

Potential targets and applications to investigate include:

Anticancer Activity : Quinazolinones are well-known anticancer agents, with several approved drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Future work should test the inhibitory activity of 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one against various cancer-related kinases such as EGFR, VEGFR, CDK2, and PI3K. nih.govwikipedia.orgmdpi.comnih.gov Other anticancer mechanisms to explore include the inhibition of tubulin polymerization and Hypoxia-Inducible Factor-1α (HIF-1α). nih.govrsc.org

Antiviral and Antimicrobial Activity : Some quinazolinone derivatives have shown promise as broad-spectrum antiviral agents, including against viruses like SARS-CoV-2. researchgate.net The compound could also be screened against various bacterial and fungal strains, as substitutions at the N-1 and C-2 positions are known to be important for antimicrobial effects. nih.gov

Novel Enzyme Inhibition : Emerging research has identified quinazolinones as inhibitors of novel targets such as deubiquitinating enzymes and phosphodiesterase 7 (PDE7), suggesting potential applications in virology and inflammatory diseases. researchgate.netnih.gov

Synergistic Integration of Experimental Synthesis and Advanced Computational Approaches

The integration of computational chemistry with experimental synthesis creates a powerful feedback loop that can accelerate drug discovery. For 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one , this synergy will be crucial for rational drug design.

This integrated approach involves:

Molecular Docking : Simulating the binding of 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one and its virtual derivatives into the active sites of known biological targets (e.g., EGFR, tubulin, PI3Kγ) to predict binding affinity and orientation. nih.govrsc.orgnih.gov

Molecular Dynamics (MD) Simulations : Performing MD simulations to understand the stability of the ligand-receptor complex over time and to analyze the key interactions that maintain binding. nih.gov

In Silico ADME Prediction : Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed analogs before committing to their synthesis. nih.gov

Guided Synthesis : Using the computational results to prioritize the synthesis of the most promising candidates, which are then tested experimentally. The biological data is then used to refine the computational models for the next round of design. nih.gov

Development of Multi-Targeting Quinazolinone Derivatives

Complex diseases like cancer often involve multiple pathological pathways, making drugs that act on a single target susceptible to resistance. rsc.org A major future challenge and opportunity is the development of multi-target agents, where a single molecule is designed to interact with two or more distinct biological targets.

Strategies for developing multi-targeting derivatives from 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one include:

Molecular Hybridization : This technique involves combining the quinazolinone scaffold with another known pharmacophore to create a hybrid molecule with dual activity. rsc.org For example, the scaffold could be linked to moieties known to inhibit other kinases or enzymes involved in a particular disease.

Rational Design of Dual Inhibitors : Based on the structural biology of different targets, it is possible to design a single molecule that fits into the active sites of multiple targets. Quinazolines have already been developed as dual EGFR/HER2 and pan-VEGFR/EGFR inhibitors. nih.govmdpi.com The 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one structure could serve as a starting point for designing novel dual inhibitors for cancer or other complex diseases. wikipedia.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-(2,4-dimethylphenyl)quinazolin-4(1H)-one?

The synthesis of quinazolinone derivatives typically involves cyclocondensation reactions. A general method includes refluxing substituted anthranilic acid derivatives with aldehydes or ketones in the presence of a catalyst. For example:

- Step 1 : React 4-amino acetophenone with an ethanolic solution of a substituted aldehyde (e.g., 2,4-dimethylbenzaldehyde) under acidic conditions (e.g., acetic acid) .

- Step 2 : Monitor reaction progress via TLC. Purify the product by precipitation in ice water, followed by filtration and drying .

- Alternative route : Use anthranilic acid, primary amines, and benzoyl chloride to form the quinazolinone core, followed by functionalization at the 2,4-dimethylphenyl group .

Q. How is 1-(2,4-dimethylphenyl)quinazolin-4(1H)-one characterized structurally?

Key techniques include:

Q. What are the critical physical properties of this compound for experimental design?

- Molecular formula : C₁₆H₁₄N₂O (analogous to compounds in ).

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Adjust solvent systems during recrystallization based on substituent hydrophobicity .

- Melting point : Expected range 180–220°C (varies with substituents; similar derivatives in melt at 190–210°C).

Advanced Questions

Q. How can reaction conditions be optimized to improve yields in quinazolinone synthesis?

- Catalyst selection : Heterogeneous catalysts like MgFe₂O₄@SiO₂ enhance cyclization efficiency and reduce reaction times (e.g., from 6 h to 2–3 h) .

- Temperature control : Reflux in ethanol (78°C) balances reactivity and side-product formation. Microwave-assisted synthesis may further accelerate reactions .

- Byproduct management : Use column chromatography or preparative HPLC to separate regioisomers (common in unsymmetrical substitutions) .

Q. How do substituents on the phenyl ring influence biological activity or reactivity?

- Electron-donating groups (e.g., -CH₃) : Enhance stability of the quinazolinone core but may reduce electrophilic reactivity at the 4-position .

- Steric effects : 2,4-Dimethyl groups can hinder nucleophilic attacks, affecting downstream functionalization. Computational modeling (DFT) helps predict steric/electronic impacts .

- Biological activity : Analogous compounds with 3,4-dimethylphenyl groups exhibit anti-inflammatory activity (IC₅₀ ~10 µM), suggesting potential for structure-activity relationship (SAR) studies .

Q. How are spectral data discrepancies resolved in complex derivatives?

- NMR ambiguity : Overlapping aromatic signals can be deconvoluted using 2D techniques (COSY, HSQC). For example, HMBC correlations confirm connectivity between the quinazolinone carbonyl and adjacent protons .

- Mass fragmentation patterns : High-resolution MS (HRMS) distinguishes isobaric species. For m/z 306.24 (C₁₅H₉F₃N₂O₂), isotopic peaks confirm fluorine presence .

Q. What strategies address contradictions in reported synthetic yields?

- Reproducibility checks : Ensure consistent reagent purity (e.g., anhydrous acetic acid vs. glacial acetic acid) .

- Kinetic studies : Monitor intermediates via in-situ IR or NMR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

- Scale-up adjustments : Pilot reactions in flow reactors improve heat/mass transfer, reducing side reactions observed in batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.